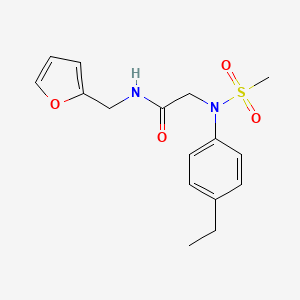![molecular formula C14H20N2O2 B5883594 3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)
3-methyl-N-[4-(propionylamino)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[4-(propionylamino)phenyl]butanamide, also known as MPHP, is a synthetic cathinone that belongs to the class of substituted cathinones. It is a psychoactive substance that has been used for recreational purposes and has been associated with adverse health effects. However, MPHP has also been studied for its potential scientific research applications due to its unique properties.
作用機序
3-methyl-N-[4-(propionylamino)phenyl]butanamide works by inhibiting the reuptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters that play a key role in the regulation of mood, motivation, and reward. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in euphoria, increased energy, and altered perception.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It can also cause sweating, tremors, and muscle stiffness. Long-term use of this compound has been associated with a range of adverse health effects, including cardiovascular problems, kidney damage, and psychosis.
実験室実験の利点と制限
One of the advantages of using 3-methyl-N-[4-(propionylamino)phenyl]butanamide in lab experiments is its high potency, which allows for smaller doses to be used. It also has a relatively long half-life, which means that its effects can be studied over a longer period of time. However, the use of this compound in lab experiments is limited by its potential for abuse and the associated health risks.
将来の方向性
There are several potential future directions for the study of 3-methyl-N-[4-(propionylamino)phenyl]butanamide. One area of research is the development of new drugs that target the dopamine system for the treatment of neurological disorders such as Parkinson's disease and depression. Another area of research is the study of the long-term effects of this compound use on the brain and body, which could provide insights into the mechanisms underlying addiction and other health problems associated with drug use. Finally, the development of new analytical methods for the detection of this compound in biological samples could help to improve our understanding of its pharmacokinetics and pharmacodynamics.
合成法
The synthesis of 3-methyl-N-[4-(propionylamino)phenyl]butanamide involves the reaction of 4'-propionylpropiophenone with methylamine and subsequent reduction with sodium borohydride. The resulting product is this compound, which is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
3-methyl-N-[4-(propionylamino)phenyl]butanamide has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is a protein that plays an important role in the regulation of dopamine levels in the brain. This property makes this compound a potential tool for studying the dopamine system and its role in various neurological disorders.
特性
IUPAC Name |
3-methyl-N-[4-(propanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-13(17)15-11-5-7-12(8-6-11)16-14(18)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHKTOJMFXLEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)

![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)



![N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)
![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)



